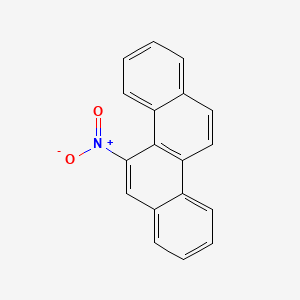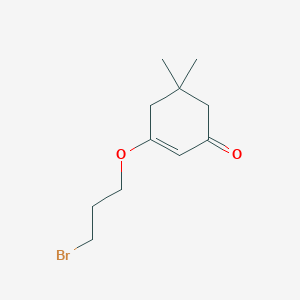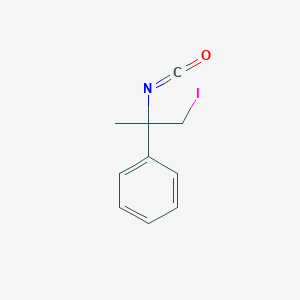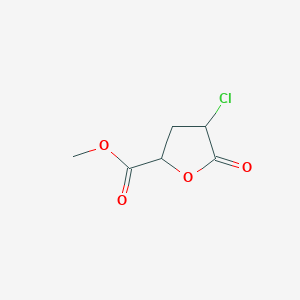![molecular formula C19H26N2O4S B14401058 Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate CAS No. 89587-60-0](/img/structure/B14401058.png)
Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate typically involves the reaction of dicyclohexylamine with a thiazole derivative under specific conditions. The reaction may require the use of solvents such as chloroform or ethanol and catalysts like triethylamine or phosphorus pentasulfide . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications .
化学反応の分析
Types of Reactions
Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes. For example, electrophilic substitution reactions may require acidic conditions, while nucleophilic substitutions may occur under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines or other reduced derivatives .
科学的研究の応用
Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent featuring a thiazole structure.
Uniqueness
Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate is unique due to its specific combination of a thiazole ring with dicyclohexyl and propanedioate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
89587-60-0 |
|---|---|
分子式 |
C19H26N2O4S |
分子量 |
378.5 g/mol |
IUPAC名 |
dicyclohexyl 2-[(1,3-thiazol-2-ylamino)methylidene]propanedioate |
InChI |
InChI=1S/C19H26N2O4S/c22-17(24-14-7-3-1-4-8-14)16(13-21-19-20-11-12-26-19)18(23)25-15-9-5-2-6-10-15/h11-15H,1-10H2,(H,20,21) |
InChIキー |
JZZUPWYHSVMTJJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)OC(=O)C(=CNC2=NC=CS2)C(=O)OC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


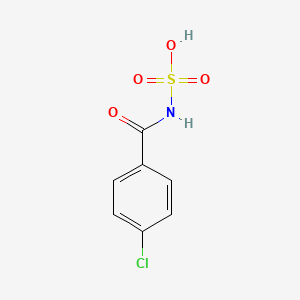
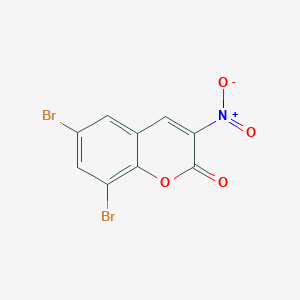
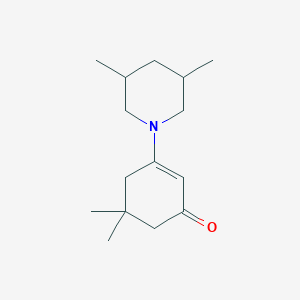
![1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one](/img/structure/B14400999.png)
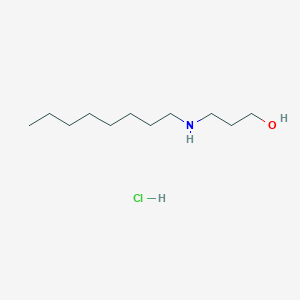


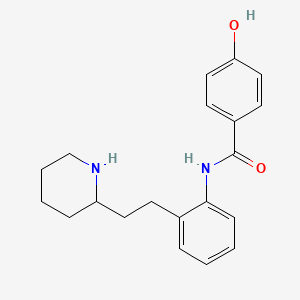
![Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate](/img/structure/B14401041.png)
![N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14401045.png)
